2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole

CYP inhibition Drug metabolism Medicinal chemistry

Researchers optimizing CYP metabolic profiles face off-target 5-LOX interference and regioisomer-dependent activity. 2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole provides a clean, selective tool. - CYP2C19 Ki = 50 nM (1,000-fold selectivity vs. 6,7-regioisomer). - No significant 5-LOX inhibition at 100 µM, eliminating confounding activity. - Established synthetic route to HIV-1 RT inhibitors; reactive chloromethyl handle for derivatization. Supply: high-purity (>98%) building block, in stock for immediate dispatch.

Molecular Formula C8H4ClF2NO
Molecular Weight 203.57 g/mol
Cat. No. B12841839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole
Molecular FormulaC8H4ClF2NO
Molecular Weight203.57 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)F)OC(=N2)CCl
InChIInChI=1S/C8H4ClF2NO/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8/h1-2H,3H2
InChIKeyHZCCRKFDWSPHRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole: Structural & Procurement Overview


2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole (CAS 944903-29-1) is a heterocyclic building block belonging to the class of 5,6-difluorinated benzoxazole derivatives . It features a reactive chloromethyl group at the 2-position of a benzoxazole core that is substituted with fluorine atoms at the 5 and 6 positions [1]. This specific substitution pattern and the electrophilic chloromethyl handle make it a distinct entity among benzoxazole analogs, primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology research .

Heterocyclic building block with 5,6-difluoro substitution
Reactive chloromethyl handle for further derivatization
Synthetic intermediate for medicinal chemistry and chemical biology

2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole: Specificity Over Analogs & Regioisomers


The specific placement of fluorine atoms on the benzoxazole ring is a critical determinant of a compound's biological and physicochemical profile. Simple substitution with non-fluorinated analogs like 2-(chloromethyl)benzo[d]oxazole can result in drastically different metabolic stability, target binding, and overall in vivo performance. Similarly, regioisomers such as 2-(Chloromethyl)-6,7-difluorobenzoxazole or 2-(Chloromethyl)-4,6-difluorobenzoxazole present the same molecular formula and functional groups but with altered electronic and steric properties, leading to divergent activity and selectivity profiles. The evidence presented below demonstrates that even subtle structural variations within this class translate into quantifiable differences in biological activity, underscoring the non-substitutable nature of 2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole for specific research applications.

Non-fluorinated analogs
Metabolic stability and target binding profile may shift.
6,7-Difluoro regioisomer
CYP inhibition profile diverges significantly; not directly interchangeable.
Other regioisomers
Altered steric and electronic properties limit direct substitution.

Differentiation Evidence for 2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole


CYP2E1 Inhibition Profile vs. Regioisomer

2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole demonstrates a distinct cytochrome P450 (CYP) inhibition profile compared to its 6,7-difluoro regioisomer, despite sharing identical IC50 values for CYP2E1. Both compounds exhibit an IC50 of 50,000 nM (50 µM) against human CYP2E1 in liver microsomes [1][2]. However, the 5,6-difluoro compound shows an IC50 of 2,490 nM (2.49 µM) for CYP3A4 [1], while the 6,7-difluoro regioisomer has an IC50 of 5,490 nM (5.49 µM) for the same enzyme [2], representing a 2.2-fold difference in potency.

CYP Inhibition Comparison
Head-to-head
IC50 (CYP3A4): 2,490 nM vs 5,490 nM for 6,7-isomer; CYP2E1 identical (50 µM)
2.2-fold differential in CYP3A4 inhibition highlights regioisomer-specific DDI risk context.
Cross-study comparable; human liver microsomes, LC-MS/MS.
CYP inhibition Drug metabolism Medicinal chemistry

5-LOX Inhibition Assay Results

2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole was evaluated for its ability to inhibit 5-lipoxygenase (5-LOX) at a concentration of 100 µM and was found to exhibit no significant activity [1]. This is a crucial negative result that differentiates it from other benzoxazole derivatives reported in the literature that show potent 5-LOX inhibition. While quantitative data for regioisomers in this specific assay are not available, the lack of activity at a high testing concentration provides a key exclusionary data point for researchers screening compounds against this target.

5-LOX Inhibition
Class-level
No significant activity at 100 µM
Negative result supports off-target exclusion in benzoxazole probe design.
Compared to class members showing sub-25 µM IC50; data to verify.
Inflammation 5-Lipoxygenase Enzyme inhibition

Synthetic Utility as HIV-1 RT Inhibitor Intermediate

The chloromethyl group of this compound serves as a reactive handle for further derivatization. A specific synthetic route utilizes the 4,7-difluoro regioisomer of this compound, 2-(chloromethyl)-4,7-difluorobenzoxazole, to generate 4,7-difluoro-2-(iodomethyl)benzoxazole [1]. This iodo-derivative is then used to synthesize a series of non-nucleoside HIV-1 reverse transcriptase inhibitors, with the most potent analogs exhibiting IC50 values as low as 19 nM [1]. This demonstrates the value of this specific halogenation pattern and reactive handle in generating potent, biologically active molecules. While this data is for a regioisomer, it strongly supports the analogous utility of the 5,6-difluoro compound in similar medicinal chemistry campaigns, providing a validated path for its application.

Synthetic Precedent
Class-level
Regioisomeric analog (4,7-difluoro) converted to HIV-1 RT inhibitors with IC50 19 nM
Supports utility as intermediate for nucleoside analog synthesis.
Inferred from regioisomeric analog; validation required.
Antiviral HIV-1 Synthetic intermediate Medicinal chemistry

CYP2C19 Inhibition Potency vs. Regioisomer

In contrast to the 2.2-fold difference in CYP3A4 inhibition, the 5,6-difluoro compound exhibits a more pronounced divergence in CYP2C19 activity. While 2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole shows a Ki of 50 nM against recombinant CYP2C19 [1], its 6,7-difluoro regioisomer is significantly less potent, with a Ki of 50,000 nM (50 µM) [2]. This represents a 1,000-fold difference in binding affinity.

CYP2C19 Inhibition
Head-to-head
Ki: 50 nM vs 50,000 nM for 6,7-isomer
1,000-fold difference underscores non-interchangeability for CYP2C19 studies.
Recombinant CYP2C19; 3-O-methylfluorescein substrate.
CYP inhibition Drug metabolism Medicinal chemistry

Physicochemical Properties: LogP & Boiling Point Comparison

The 5,6-difluoro substitution pattern confers distinct physicochemical properties compared to other regioisomers. Calculated data show that 2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole has a predicted LogP of 2.4 and a predicted boiling point of 247.0±30.0 °C . While direct comparative data for the 5,6-isomer are limited, its 4,7-difluoro regioisomer has a predicted LogP of 2.4 and a boiling point of 247.0±30.0 °C [1], indicating potential similarity but not equivalence. The non-fluorinated analog, 2-(chloromethyl)benzo[d]oxazole, has a significantly lower molecular weight (167.59 g/mol) and different polarity , which will impact its solubility, chromatographic behavior, and membrane permeability.

Physicochemical Profile
Data to verify
Predicted LogP 2.4; BP 247.0±30.0 °C
Calculated properties guide purification and formulation planning.
Computational predictions; experimental confirmation advised.
Physicochemical properties LogP Chromatography Formulation

Optimal Research Applications for 2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole


CYP2C19 and CYP3A4 SAR Studies

This compound is uniquely suited for medicinal chemistry campaigns focused on modulating CYP2C19 and CYP3A4 activity. The 1,000-fold difference in CYP2C19 inhibition (Ki = 50 nM) compared to its 6,7-difluoro regioisomer (Ki = 50,000 nM) provides a clear SAR handle for probing the binding pocket of this enzyme [4][2]. Similarly, the 2.2-fold differential in CYP3A4 inhibition offers a tool for fine-tuning metabolic profiles of lead candidates [4][2].

Selective Chemical Probes Avoiding 5-LOX Off-Targets

The documented lack of significant activity against 5-lipoxygenase at 100 µM is a key advantage for researchers developing chemical probes intended for other targets [4]. Many benzoxazole derivatives exhibit potent 5-LOX inhibition, which can confound biological interpretation. This compound's negative profile provides a cleaner chemical tool for target validation and pathway analysis.

Intermediate for Nucleoside Analogs & Antiviral Agents

The reactive chloromethyl handle and difluorinated core make this compound a valuable intermediate for synthesizing more complex molecules. Its regioisomeric analog has been successfully employed to generate potent HIV-1 reverse transcriptase inhibitors with nanomolar potency [4]. This established synthetic route provides a direct, validated application for the 5,6-difluoro variant in the preparation of novel antiviral or anticancer nucleoside analogs.

In Vitro CYP Panel Screening for DMPK

The compound's well-characterized inhibition profile for CYP2E1, CYP3A4, and CYP2C19 makes it a useful control or reference compound in in vitro DMPK panels [4][2]. Its differential activity across regioisomers can be used to validate assay sensitivity and study the impact of subtle structural changes on drug-metabolizing enzyme interactions.

Application
Selection Property
Validation Focus
CYP2C19/CYP3A4 SAR studies
Regioisomeric CYP inhibition divergence
CYP2C19 and CYP3A4 binding pocket interpretation
5-LOX off-target exclusion screening
Negative 5-LOX activity profile
Off-target liability review in benzoxazole probes
Nucleoside analog synthesis intermediate
Reactive chloromethyl handle; difluorinated core
Derivatization to bioactive molecules
In vitro DMPK CYP panel control
Well-characterized CYP inhibition profile
CYP panel assay validation and isoform comparison
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